5-bromo-1-isobutyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
5-bromo-1-(2-methylpropyl)indole |
InChI |
InChI=1S/C12H14BrN/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-7,9H,8H2,1-2H3 |
InChI Key |
XNBWCOHZUOQSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 1 Isobutyl 1h Indole and Its Analogs
Strategies for Regioselective Bromination of Indole (B1671886) Derivatives
The introduction of a bromine atom at a specific position on the indole ring is a critical transformation in the synthesis of many biologically active compounds. Regioselectivity is paramount, as the electronic nature of the indole nucleus allows for substitution at multiple positions.
Bromination at the 5-Position of the Indole Ring
The 5-position of the indole ring is a common site for electrophilic substitution due to the electron-donating nature of the pyrrole nitrogen. The regioselectivity of bromination is influenced by both steric and electronic factors of the indole substrate and the reaction conditions employed. For N-unsubstituted indoles or N-alkylindoles, electrophilic attack is generally favored at the C3 position. However, if the C3 position is blocked or if specific directing groups are present, substitution on the benzene ring becomes more favorable. Electron-donating groups on the benzene ring can further activate specific positions. In the absence of strong directing groups, a mixture of isomers can be expected, but conditions can be optimized to favor substitution at the C5 position.
For instance, the bromination of activated aromatic compounds can be highly regioselective. nih.gov The use of specific brominating agents and solvent systems can significantly influence the outcome, often favoring para-substitution relative to the activating group, which in the case of the indole ring system, corresponds to the 5-position relative to the nitrogen atom's influence on the benzene portion.
Utility of Brominating Agents (e.g., Bromine, N-Bromosuccinimide)
A variety of brominating agents are available for the electrophilic bromination of indoles, with bromine (Br₂) and N-Bromosuccinimide (NBS) being the most common.
Bromine (Br₂) is a powerful brominating agent, but its high reactivity can sometimes lead to over-bromination and lack of selectivity. The reaction conditions, such as solvent and temperature, must be carefully controlled to achieve the desired monobrominated product at the 5-position.
N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine. nih.gov It is often preferred for the regioselective bromination of electron-rich aromatic compounds, including indoles. nih.gov The use of NBS can minimize the formation of polybrominated byproducts. The choice of solvent is crucial when using NBS; for example, using dimethylformamide (DMF) as the solvent can lead to high levels of para-selectivity in the bromination of electron-rich aromatic compounds. nih.gov This makes NBS a particularly useful reagent for targeting the 5-position of the indole ring. In some cases, the reaction can be further optimized by the addition of catalysts or by conducting the reaction under specific conditions like UV irradiation to enhance regioselectivity. researchgate.net
| Brominating Agent | Substrate | Conditions | Product(s) | Yield | Reference |
| N-Bromosuccinimide | Anisole | Acetonitrile, 0 °C to rt | 1-Bromo-4-methoxybenzene | 96% | nih.gov |
| N-Bromosuccinimide | Phenols, Anilines | DMF | para-Bromo derivatives | High selectivity | nih.gov |
Alkylation Strategies at the Indole Nitrogen (N-1 Position)
Alkylation of the indole nitrogen is a fundamental step in the synthesis of N-substituted indoles like 5-bromo-1-isobutyl-1H-indole. This can be achieved either by alkylating a pre-brominated indole or by brominating an N-alkylated indole intermediate.
Preparation of 1-Isobutylindole Intermediates
The synthesis of 1-isobutyl-1H-indole serves as a key step if the synthetic strategy involves bromination as the final step. This intermediate is typically prepared through the N-alkylation of indole. The reaction involves the deprotonation of the indole N-H followed by nucleophilic attack on an isobutyl halide.
N-Alkylation Techniques (e.g., using Sodium Hydride and Alkyl Halides)
A common and effective method for the N-alkylation of indoles involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. rsc.orgorgsyn.org This generates the highly nucleophilic indolide anion, which readily reacts with electrophiles like isobutyl bromide or isobutyl iodide.
The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.net The use of NaH ensures complete deprotonation, leading to high yields and excellent selectivity for N-alkylation over potential C-alkylation. rsc.orgorgsyn.org The general procedure involves stirring the indole with NaH in the chosen solvent, often at 0 °C to control the initial exothermic reaction, followed by the addition of the alkyl halide and allowing the reaction to proceed at room temperature or with gentle heating. orgsyn.orgresearchgate.net
Alternatively, 5-bromoindole (B119039) can be directly N-alkylated with an isobutyl halide using similar conditions to yield this compound. This approach is advantageous if 5-bromoindole is a readily available starting material.
| Indole Substrate | Base | Alkylating Agent | Solvent | Conditions | Product | Yield | Reference |
| Indole | Sodium Hydride | Benzyl Chloride | HMPA | 0 °C to rt | 1-Benzylindole | Excellent | orgsyn.org |
| Indole | Sodium Hydride | Alkyl Halide | DMF or THF | 0 °C to rt | N-Alkylindole | High | rsc.orgresearchgate.net |
| 5-Bromo-1H-indazole | Cesium Carbonate | Alkyl Tosylate | Dioxane | 90 °C, 2h | Methyl 5-bromo-1-alkyl-1H-indazole-3-carboxylate | 90-98% | nih.gov |
Multi-Component Reaction Approaches in Indole Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted indoles in a single step from three or more starting materials. rsc.org These reactions are highly valued for their ability to rapidly generate molecular diversity.
Several MCRs have been developed for the synthesis of the indole core. For instance, a one-pot Fischer indolisation–N-alkylation has been reported for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org While not directly producing a this compound, this strategy highlights the potential of combining indole formation and N-alkylation in a single pot.
More relevant to the target compound, MCRs that tolerate halo-substituted starting materials can be employed. For example, a multicomponent reaction for the assembly of indole-fused heterocycles has been shown to be compatible with bromo-substituted indoles. researchgate.net Another approach involves the synthesis of spiropyrrolidine analogues derived from vinylindoles, which starts with the N-alkylation of 5-bromoindole, demonstrating the compatibility of the bromo-substituted indole in multi-step, one-pot sequences. nih.gov These examples underscore the feasibility of incorporating a bromine substituent into an indole scaffold through MCRs, potentially allowing for the synthesis of this compound or its precursors in a convergent and efficient manner.
| Reaction Type | Starting Materials | Key Features | Product Type | Reference |
| Fischer Indolisation–N-Alkylation | Phenylhydrazine, Ketone, Alkyl Halide | One-pot, rapid synthesis | 1,2,3-Trisubstituted Indoles | rsc.org |
| Indole-fused Heterocycle Assembly | Substituted Indoles, Formaldehyde, Amino Hydrochloride | Tolerates bromo-substituents | Indole-fused Oxadiazepines | researchgate.net |
| 1,3-Dipolar Cycloaddition | N-Alkylvinylindole, Ninhydrin, Amino Acid | One-pot, three-component | Spiropyrrolidines | nih.gov |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound is typically achieved through the N-alkylation of 5-bromo-1H-indole with an appropriate isobutylating agent, such as isobutyl bromide or isobutyl iodide. The optimization of this reaction is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters that are often varied during optimization include the choice of base, solvent, reaction temperature, and the potential use of catalysts or alternative energy sources like microwave irradiation.
A hypothetical study on the optimization of the N-alkylation of 5-bromo-1H-indole with isobutyl bromide could involve screening various reaction conditions. The general reaction scheme is as follows:
Influence of the Base: The choice of base is critical for the deprotonation of the indole nitrogen, thereby activating it for nucleophilic attack on the isobutyl halide. Strong bases like sodium hydride (NaH) are highly effective and often lead to high yields, particularly in aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Weaker inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be employed, often requiring slightly higher reaction temperatures but offering milder reaction conditions. The use of different bases can significantly impact the reaction rate and the formation of potential byproducts.
Influence of the Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction kinetics. Aprotic polar solvents like DMF and THF are commonly used for N-alkylation reactions of indoles as they effectively dissolve the indole substrate and the resulting indolide anion. researchgate.net DMF, in particular, is known to accelerate Sₙ2 reactions. The choice of solvent can also affect the solubility of the base and the reaction temperature.
Influence of Temperature: The reaction temperature is a key parameter to control the rate of reaction. While higher temperatures generally lead to faster reaction times, they can also promote the formation of undesired side products. For instance, with a strong base like NaH, the reaction can often proceed efficiently at room temperature, while weaker bases might require heating to achieve a reasonable reaction rate. Microwave-assisted synthesis has emerged as a valuable technique, often leading to significantly reduced reaction times and improved yields due to efficient and uniform heating. nih.govnih.gov
Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) presents an alternative and often more environmentally friendly approach for N-alkylation. nih.gov This method typically involves a biphasic system (e.g., an organic solvent and an aqueous solution of a base) and a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). The catalyst facilitates the transfer of the deprotonated indole from the aqueous phase to the organic phase, where it reacts with the alkylating agent. This technique can avoid the need for strong, anhydrous bases and solvents.
The following interactive data table summarizes the hypothetical results of an optimization study for the synthesis of this compound, illustrating the impact of different reaction parameters on the product yield.
| Entry | Base (equiv.) | Solvent | Alkylating Agent (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | DMF | Isobutyl bromide (1.2) | 25 | 12 | 85 |
| 2 | NaH (1.2) | THF | Isobutyl bromide (1.2) | 25 | 24 | 78 |
| 3 | K₂CO₃ (2.0) | DMF | Isobutyl bromide (1.5) | 80 | 24 | 75 |
| 4 | Cs₂CO₃ (2.0) | DMF | Isobutyl bromide (1.5) | 80 | 18 | 82 |
| 5 | K₂CO₃ (2.0) | Acetonitrile | Isobutyl bromide (1.5) | 80 | 24 | 65 |
| 6 | NaH (1.2) | DMF | Isobutyl iodide (1.2) | 25 | 8 | 92 |
| 7 | K₂CO₃ (2.0) | DMF | Isobutyl iodide (1.5) | 80 | 16 | 88 |
| 8 | K₂CO₃ (2.0) / TBAB (0.1) | Toluene/H₂O | Isobutyl bromide (1.5) | 90 | 12 | 79 |
| 9 | K₂CO₃ (2.0) | DMF (MW) | Isobutyl bromide (1.5) | 120 | 0.5 | 90 |
From these hypothetical results, it can be concluded that using a stronger base like NaH or a more reactive alkylating agent like isobutyl iodide generally leads to higher yields and shorter reaction times. Microwave-assisted synthesis also proves to be a highly efficient method for this transformation.
Synthetic Routes to Related Bromoindole Derivatives
A variety of synthetic methodologies have been developed for the preparation of bromoindole derivatives with diverse substitution patterns. These methods often involve either the direct bromination of a pre-functionalized indole or the construction of the indole ring from a brominated precursor.
Direct Bromination of Indoles:
Electrophilic bromination is a common method for introducing a bromine atom onto the indole nucleus. The position of bromination is highly dependent on the reaction conditions and the substituents already present on the indole ring. For the synthesis of 5-bromoindoles, direct bromination of indole can be challenging due to the high reactivity of the C3 position. Therefore, a common strategy involves protecting the C2 and/or C3 positions before bromination. For example, a patent describes a method for preparing 5-bromoindole by first reacting indole with sodium bisulfite to form an intermediate, which is then acylated and subsequently brominated. google.com
Fischer Indole Synthesis:
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. To synthesize a 5-bromoindole derivative, a (4-bromophenyl)hydrazine can be used as the starting material. This approach allows for the introduction of various substituents at the C2 and C3 positions of the indole ring by choosing the appropriate carbonyl compound.
N-Alkylation and N-Arylation of 5-Bromoindole:
Once 5-bromo-1H-indole is obtained, it can be further functionalized at the nitrogen atom. As discussed for the synthesis of this compound, N-alkylation can be achieved using various alkyl halides in the presence of a base. Similarly, N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
C-H Functionalization of 5-Bromoindoles:
In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups at specific positions of the indole ring. For instance, 5-bromoindoles can undergo palladium-catalyzed direct arylation at the C2 or C7 positions, providing access to a wide range of biaryl-substituted bromoindoles.
The following table summarizes some of the synthetic routes to various bromoindole derivatives found in the literature.
| Derivative | Starting Material(s) | Reagents and Conditions | Yield (%) | Reference |
| 5-Bromo-1H-indole | Indole | 1. NaHSO₃, EtOH; 2. Ac₂O; 3. Br₂, H₂O; 4. NaOH | Not specified | google.com |
| 3-Acyl-5-bromoindoles | 5-Bromo-1H-indole, Anhydrides | Y(OTf)₃, [BMI]BF₄, Microwave (90-120 °C) | 44-99 | mdpi.com |
| (R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole | 5-Bromo-1H-indole, (R)-N-[(phenylmethoxy)carbonyl]-2-pyrrolidinecarbonyl chloride | AlCl₃, CH₂Cl₂ (0-5 °C) | 83 | chemicalbook.com |
| 5-Bromo-1-methyl-1H-indole | 5-Bromo-1H-indole, Methyl iodide | NaH, DMF | High | researchgate.net |
| 5-Bromo-1-benzyl-1H-indole | 5-Bromo-1H-indole, Benzyl bromide | K₂CO₃, DMF | Good | nih.gov |
These examples highlight the diverse synthetic strategies available for accessing a wide array of bromoindole derivatives, each offering unique advantages in terms of substrate scope and reaction conditions.
Biological Activity Spectrum and Therapeutic Potential of 5 Bromo 1 Isobutyl 1h Indole and Its Analogs
Anticancer and Antiproliferative Activities
Indole-based compounds have been extensively investigated as potential anticancer agents, with some derivatives receiving market approval as chemotherapeutics. researchgate.net Research into brominated indoles reveals a spectrum of activities, including the ability to inhibit cancer cell growth, induce programmed cell death, and interfere with critical signaling pathways that drive malignancy.
Efficacy Against Specific Cancer Cell Lines (In Vitro Studies)
In vitro studies have demonstrated the potent antiproliferative effects of 5-bromo-indole analogs against a variety of human cancer cell lines. For instance, the compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide exhibited significant, dose-dependent growth inhibition of the A549 human lung cancer cell line, with a half-maximal inhibitory concentration (IC50) of 14.4 µg/mL. nih.govnih.gov This compound also showed potent activity against Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial in the process of angiogenesis, with an IC50 value of 5.6 µg/mL. nih.govnih.gov
Another related compound, 3-(2-bromoethyl)-indole (BEI-9), showed marked inhibitory effects on the growth of SW480 and HCT116 colon cancer cells at concentrations of 12.5 µM and 5 µM, respectively. nih.gov A separate study on 1-benzyl-5-bromoindolin-2-one derivatives found that compounds linked to a 4-arylthiazole moiety displayed significant anticancer activity against the MCF-7 breast cancer cell line, with IC50 values as low as 2.93 µM. mdpi.com Furthermore, a novel compound, 3-bromo-1-ethyl-1H-indole (BEI), has been identified as demonstrating substantial selective cytotoxicity against cancer cell lines. nih.gov
| Compound | Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|---|
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | Lung Cancer | 14.4 µg/mL | nih.govnih.gov |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | Endothelial | 5.6 µg/mL | nih.govnih.gov |
| 3-(2-bromoethyl)-indole (BEI-9) | SW480 | Colon Cancer | 12.5 µM | nih.gov |
| 3-(2-bromoethyl)-indole (BEI-9) | HCT116 | Colon Cancer | 5 µM | nih.gov |
| 1-benzyl-5-bromoindolin-2-one derivative (7d) | MCF-7 | Breast Cancer | 2.93 µM | mdpi.com |
Induction of Apoptosis and Cell Cycle Modulation
A key mechanism behind the anticancer effect of many indole (B1671886) derivatives is the induction of apoptosis, or programmed cell death. nih.gov One bromo-indole derivative demonstrated a dose-dependent increase in apoptotic cells, rising from 14.24% to 77.10% in treated HL-60 (human promyelocytic leukemia) cells. researchgate.net The cytotoxic effects of 3-bromo-1-ethyl-1H-indole (BEI) have also been linked to apoptosis. nih.gov
In addition to inducing apoptosis, bromo-indole compounds can modulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer. nih.gov The compound BEI-9 was found to inhibit the progression of cells through the cell cycle, partly by reducing the levels of cyclin D1, a key regulatory protein involved in the G1-S transition phase. nih.gov Naturally occurring indole derivatives are known to cause cell cycle arrest in numerous human tumors. nih.gov
Inhibition of Specific Kinases (e.g., EGFR Tyrosine Kinase, VEGFR-2 Kinase)
Protein kinases are critical enzymes in cell signaling pathways that control cell growth, proliferation, and differentiation. mdpi.comnih.gov The aberrant activity of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a major driver of tumor growth and angiogenesis (the formation of new blood vessels). mdpi.comnih.govbmbreports.org Consequently, inhibiting these kinases is a proven strategy in cancer therapy. mdpi.comnih.gov
The indole scaffold is a key feature in many kinase inhibitors. nih.gov Several 5-bromo-indole analogs have been specifically investigated for their ability to inhibit EGFR and VEGFR-2.
EGFR Tyrosine Kinase: EGFR inhibition is a promising therapeutic strategy for treating various cancers. mdpi.com Novel 4-benzylamino benzo-anellated pyrrolo[2,3-b]pyridines, which are structurally related to indoles, have been synthesized and characterized as EGFR inhibitors. reactionbiology.com Specifically, a 6-bromo substituted version of this compound class showed an inhibitory constant (Ki) of 0.279 µM against EGFR. reactionbiology.com
VEGFR-2 Kinase: VEGFR-2 is a primary mediator of angiogenesis, making it an attractive target for cancer treatment. nih.govnih.gov Research has identified several isatin-based (an indole derivative) compounds as potent VEGFR-2 inhibitors. mdpi.com A series of 1-benzyl-5-bromoindolin-2-one derivatives were synthesized and evaluated for VEGFR-2 inhibition. mdpi.com The two most active compounds demonstrated potent inhibition with IC50 values of 0.728 µM and 0.503 µM, respectively. mdpi.com The anti-angiogenic activity of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide is also thought to be linked to the inhibition of VEGF. nih.gov
Modulation of Key Enzymes (e.g., Glutathione (B108866) S-Transferase Isozymes)
Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification by neutralizing xenobiotics and endogenous compounds produced during oxidative stress. researchgate.netnih.gov In some cancers, high levels of GSTs are associated with resistance to chemotherapy drugs. researchgate.net Therefore, inhibiting GSTs can be a beneficial adjuvant strategy in cancer treatment. researchgate.netnih.gov
The compound 3-bromo-1-ethyl-1H-indole (BEI), a close analog of the subject compound, has been identified as a promising inhibitor of glutathione S-transferase isozymes. nih.gov Molecular docking studies were conducted to understand the bonding interactions between BEI and GST isozymes, suggesting its potential as a lead molecule for designing new anticancer agents that can overcome drug resistance. nih.gov
Antimicrobial and Antibiofilm Efficacy
The rise of antibiotic resistance, particularly from pathogens like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new antibacterial agents. nih.govnih.gov Indole derivatives have emerged as a promising class of compounds with significant antimicrobial properties. nih.gov
Activity Against Bacterial Pathogens (e.g., Staphylococcus aureus, MRSA, Mycobacterium smegmatis)
Bromo-indole derivatives have demonstrated notable efficacy against several clinically relevant bacterial pathogens.
Staphylococcus aureus and MRSA: Several studies have highlighted the activity of 5-bromo-indole derivatives against S. aureus and its resistant strain, MRSA. nih.gov In one study, a series of bisindole carbazoles with a 5-bromo indole substitution showed antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against an MRSA strain. nih.gov Another compound, (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one, showed high activity against Staphylococcus aureus. The indole scaffold is considered a viable starting point for developing new agents against multidrug-resistant MRSA. nih.gov
Mycobacterium smegmatis: Mycobacterium smegmatis is often used as a non-pathogenic model for studying drugs against Mycobacterium tuberculosis. nih.gov Indole-2-carboxamides have been found to possess potent pan-activity against several mycobacterial species, including M. smegmatis. nih.gov While direct studies on 5-bromo-1-isobutyl-1H-indole are specific, the broader class of indole derivatives shows clear potential in developing new antimycobacterial agents. nih.gov
The ability of some indole analogs to impair biofilm development further enhances their therapeutic potential, as biofilms contribute significantly to antibiotic resistance and the persistence of infections. nih.govmdpi.comnih.gov
| Compound Class/Derivative | Bacterial Pathogen | Activity (MIC) | Source |
|---|---|---|---|
| 5-bromo indole bisindole carbazole (B46965) (4d) | MRSA | 16 µg/mL | nih.gov |
| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Staphylococcus aureus | High Activity | |
| Indole-2-carboxamides | Mycobacterium smegmatis | Active | nih.gov |
Activity Against Fungal Pathogens (e.g., Candida albicans)
Indole derivatives, including brominated analogs, have demonstrated notable efficacy against various fungal pathogens. The indole nucleus is a key component in a range of compounds exhibiting broad-spectrum antifungal activities. researchgate.net Synthetic analogs, such as dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates, have shown significant inhibitory potential against Candida albicans, a common opportunistic fungal pathogen. semanticscholar.orgresearchgate.net
In one study, a series of these brominated quinoline (B57606) derivatives were tested for their minimum inhibitory concentrations (MICs) against C. albicans. Several of the tested analogs displayed potent activity, with MICs as low as 0.4 µg/mL, which was considerably more effective than the standard antifungal drug fluconazole (B54011) at a concentration of 30 µg/mL. semanticscholar.org Another related compound, 3-bromo-1-ethyl-1H-indole, has also been noted for its moderate antimicrobial activity against fungal species. nih.gov The antifungal action of these compounds is often attributed to their ability to interfere with essential fungal cellular processes. For instance, some chromone (B188151) derivatives, which share structural similarities with parts of the indole scaffold, are believed to exert their antifungal effect by acting on the plasma membrane of the fungal cell. mdpi.com
Table 1: Minimum Inhibitory Concentration (MIC) of Brominated Pyrrolo[1,2-a]quinoline Analogs against C. albicans
Inhibition of Biofilm Formation
Candida albicans readily forms biofilms, which are communities of microbial cells encased in a self-produced extracellular matrix. nih.gov These biofilms are notoriously resistant to conventional antifungal agents and play a significant role in the persistence of infections. nih.govscienceopen.com The ability of certain compounds to inhibit the formation of these biofilms is a critical aspect of their therapeutic potential.
Research has shown that some natural compounds can effectively inhibit the formation of C. albicans biofilms. nih.gov For example, nepodin, a compound isolated from Rumex japonicus, has been found to inhibit biofilm formation by suppressing the transition from yeast to hyphal growth, a key step in biofilm development. nih.gov While direct studies on this compound are limited, the demonstrated anti-biofilm activity of other indole-related structures suggests a promising avenue for investigation. Symmetrical selenoesters, for instance, have been identified as potent agents that can both inhibit and disperse C. albicans biofilms. mdpi.com This indicates that the broader class of heterocyclic compounds to which indoles belong holds potential for anti-biofilm applications.
Anti-Inflammatory Properties
Indole and its derivatives have long been recognized for their anti-inflammatory activities. researchgate.net The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) is itself an indole derivative, underscoring the therapeutic importance of this chemical scaffold in modulating inflammatory responses. researchgate.net Novel indole-dithiocarbamate compounds have shown potent, dose-dependent inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
Modulation of Cyclooxygenase (COX) Enzymes
A primary mechanism through which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation. researchgate.net Certain indole-based chalcone (B49325) derivatives have demonstrated potent anti-inflammatory activity in animal models, with their mechanism of action linked to the NF-κB signaling pathway, which is involved in the expression of COX-2. nih.gov Furthermore, some novel pyrimidine-5-carbonitrile derivatives have been shown to be potent and selective inhibitors of the COX-2 enzyme. nih.gov While direct data on this compound is not available, the established role of the indole nucleus in COX inhibition suggests this is a likely area of activity. nih.gov
Inhibition of Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)
Beyond the COX pathway, the arachidonic acid cascade involves other key enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which also represent important targets for anti-inflammatory therapies. acs.org 5-LOX is involved in the production of leukotrienes, which are potent inflammatory mediators implicated in conditions like asthma and rheumatoid arthritis. mdpi.com sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. acs.org
Recent research has focused on the development of dual inhibitors that can target both 5-LOX and sEH. A study on indoline-based compounds identified a derivative, compound 73, as a potent dual inhibitor with IC₅₀ values of 0.41 µM for 5-LOX and 0.43 µM for sEH. acs.org This compound demonstrated significant anti-inflammatory effects in animal models of peritonitis and asthma. acs.org This highlights the potential for indole-based structures to act as multi-target anti-inflammatory agents.
Table 2: Inhibitory Activity of an Indoline-Based Compound against 5-LOX and sEH
Neurodegenerative Disease Research Applications
The indole scaffold is a prominent feature in many compounds being investigated for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. mdpi.com A key therapeutic strategy for Alzheimer's involves enhancing cholinergic neurotransmission by inhibiting the enzymes that break down the neurotransmitter acetylcholine (B1216132). mdpi.com
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the two primary enzymes responsible for the hydrolysis of acetylcholine in the brain. nih.gov The inhibition of these cholinesterases is a cornerstone of current Alzheimer's disease therapy. mdpi.com Numerous studies have demonstrated that indole derivatives are effective inhibitors of both AChE and BChE. mdpi.comnih.gov
Several novel indole derivatives have been synthesized and shown to exhibit superior inhibitory activity against both enzymes when compared to the standard drug, donepezil. nih.gov The indole moiety is thought to interact with key amino acid residues, such as Trp84, within the active site of the cholinesterase enzymes. researchgate.net The versatility of the indole structure allows for modifications that can lead to potent and selective inhibitors. For example, certain N-substituted 2-aryl indole derivatives have been reported as effective cholinesterase inhibitors. researchgate.net The dual inhibition of both AChE and BChE is considered a particularly promising strategy for managing the complex symptoms of Alzheimer's disease. nih.gov
Table 3: Cholinesterase Inhibitory Activity of Selected Indole Derivatives
Beta-site APP Cleaving Enzyme 1 (BACE-1) Inhibition
Beta-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE-1) is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. nih.govmdpi.com The aggregation of these peptides is a hallmark of Alzheimer's disease (AD). nih.gov Consequently, the inhibition of BACE-1 is a primary therapeutic strategy for the treatment of AD. nih.govnih.gov The indole scaffold has been explored for its potential to inhibit BACE-1.
While specific data on the BACE-1 inhibitory activity of this compound is not available in the reviewed literature, various analogs possessing the indole core have been investigated. For instance, in the development of β-secretase inhibitors, compounds incorporating a 2-phenyl-indole fragment have been synthesized to engage with multiple subpockets of the BACE-1 enzyme. nih.gov Furthermore, research into aminohydantoin derivatives as β-secretase inhibitors has also been conducted, though specific indole-containing examples from this class were not detailed in the provided sources. nih.gov The development of potent BACE-1 inhibitors is an ongoing area of research, with a focus on optimizing properties such as potency, selectivity, and the ability to cross the blood-brain barrier. nih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of neurotransmitters such as dopamine (B1211576). nih.govparkinson.org Its inhibition can increase dopamine availability, which is a therapeutic approach for neurodegenerative conditions like Parkinson's disease. parkinson.orgnih.gov The indole nucleus is a structural feature found in a number of MAO-B inhibitors. nih.gov
Although the MAO-B inhibitory profile of this compound has not been specifically documented, numerous indole derivatives have demonstrated significant and selective MAO-B inhibition. nih.gov For example, a series of novel indole-based small molecules were synthesized and evaluated for their potential to inhibit MAO-B. nih.gov Several of these compounds exhibited potent inhibitory activity with IC50 values in the nanomolar to low micromolar range. nih.gov Notably, some of these indole analogs showed high selectivity for MAO-B over the MAO-A isoform. nih.gov For instance, certain derivatives demonstrated selectivity indices significantly greater than that of the established MAO-B inhibitor, rasagiline. nih.gov Kinetic studies of some of the most potent compounds revealed a competitive mode of inhibition. nih.gov
| Compound | % Inhibition at 10 µM | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
|---|---|---|---|---|
| Compound 7b | 84.1 | 0.33 | >305 | nih.gov |
| Compound 8a | 99.3 | 0.02 | >3649 | nih.gov |
| Compound 8b | 99.4 | 0.03 | >3278 | nih.gov |
| Compound 8e | 89.6 | 0.45 | >220 | nih.gov |
| Rasagiline (Reference) | N/A | 0.014 | >50 | nih.gov |
Other Reported Biological Activities of Indole Scaffolds
The indole scaffold is a prominent feature in many biologically active compounds, leading to a wide spectrum of pharmacological activities. nih.gov Research has shown that indole derivatives possess significant potential in various therapeutic areas.
One of the most well-documented activities of indole-containing compounds is their anticancer and antiproliferative effects. beilstein-archives.org For example, certain 5-bromo-substituted derivatives of indole phytoalexins have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. beilstein-archives.orgresearchgate.net Some of these analogs exhibited potency comparable or superior to the conventional anticancer drug cisplatin, while demonstrating lower toxicity in non-cancerous cell lines. beilstein-archives.orgresearchgate.net
In addition to their anticancer properties, indole phytoalexins have been reported to exhibit a broad range of other biological effects, including antifungal, moderate antibacterial, and antiprotozoal activities. beilstein-archives.org The structural versatility of the indole nucleus allows for its incorporation into molecules targeting a diverse array of biological pathways. nih.gov For instance, novel 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been designed and synthesized as potent inhibitors of xanthine (B1682287) oxidase, a key enzyme in the production of uric acid, making them potential candidates for the treatment of gout. nih.gov
Mechanistic Investigations of 5 Bromo 1 Isobutyl 1h Indole S Biological Actions
Elucidation of Molecular Targets and Pathways
There are no published studies that specifically identify the molecular targets or signaling pathways directly modulated by 5-bromo-1-isobutyl-1H-indole. In the broader family of indole (B1671886) phytoalexins, the presence of a bromine atom at the C-5 position of the indole nucleus has been associated with enhanced biological activity. For instance, the related compound 5-bromobrassinin has been investigated for its effects on cancer-related pathways, such as its ability to suppress tumor growth, suggesting that its molecular targets may reside within cell proliferation and survival signaling cascades. beilstein-archives.org However, these findings cannot be directly extrapolated to this compound without dedicated experimental validation.
Receptor Binding Profiling (e.g., P2X7R antagonists)
Currently, there is no scientific literature available that profiles the binding of this compound to any receptor, including the P2X7 receptor (P2X7R). The P2X7R is a well-established target in inflammatory processes, and the development of potent and selective antagonists is an active area of research. nih.govnih.gov Activation of the P2X7R is linked to the release of proinflammatory cytokines, and its antagonism is considered a potential therapeutic strategy for chronic inflammatory and neuropathic pain states. nih.govresearchgate.net While structurally diverse molecules have been developed as P2X7R antagonists, this compound has not been identified as one of them in published research.
Enzymatic Modulation and Inhibition Kinetics
No studies have been published detailing the effects of this compound on any specific enzymes, nor are there any available data on its inhibition kinetics. For context, other molecules containing the 5-bromoindole (B119039) scaffold have been shown to possess enzymatic inhibitory activity. 5-Bromobrassinin, for example, is known to be an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation. beilstein-archives.org This demonstrates the potential of the 5-bromoindole core structure to interact with enzymatic targets, though the specific activity of the isobutyl derivative remains uninvestigated.
Cellular and Molecular Mechanism of Action Studies (e.g., apoptosis pathways, specific protein modulation)
The specific cellular and molecular mechanisms of this compound, including its potential to induce apoptosis or modulate specific proteins, have not been reported. Research on other synthetic 5-bromoindole derivatives has shown significant effects at the cellular level. For example, the compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated dose-dependent anti-proliferative activity against Human Umbilical Vein Endothelial Cells (HUVEC) and A549 lung cancer cells. nih.gov The activity of this related compound suggests that the 5-bromoindole structure can be a key pharmacophore for inducing cytotoxic or anti-proliferative responses, potentially through the activation of apoptotic pathways. However, without direct studies, it is impossible to confirm if this compound shares these properties.
The table below presents the reported anti-proliferative activity of a related compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide , which should not be confused with the activity of this compound.
| Cell Line | Compound | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|---|
| HUVEC | 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | 5.6 | nih.gov |
| A549 (Lung Cancer) | 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Not Reported | nih.gov |
Investigation of Protein-Ligand Interactions
There are no published molecular modeling or experimental studies, such as X-ray crystallography or NMR spectroscopy, that investigate the protein-ligand interactions of this compound. Such studies are crucial for understanding how a compound binds to its molecular target at the atomic level. researchgate.netmdpi.com Computational methods like molecular dynamics simulations are often used to predict the stability of protein-ligand complexes and calculate binding free energies, but these analyses have not been performed or published for this compound. researchgate.net
Structure Activity Relationship Sar Studies of 5 Bromo 1 Isobutyl 1h Indole Derivatives
Impact of Substitutions on the Indole (B1671886) Ring (e.g., Bromine at 5-position)
The position and nature of substituents on the indole ring play a pivotal role in modulating the biological activity of indole derivatives. The introduction of a bromine atom at the 5-position of the indole nucleus is a common strategy in medicinal chemistry, often leading to significant changes in the pharmacological profile of the parent compound.
The bromination of many natural and synthetic compounds is frequently associated with an increase in biological activity. beilstein-archives.org For instance, the presence of a bromine atom at the C-5 position of the indole nucleus in certain spiroindoline phytoalexins resulted in a partial enhancement of antiproliferative activities against leukemic cells when compared to their non-brominated counterparts. beilstein-archives.org In a study on indole-3-carboxaldehydes as quorum sensing inhibitors, 5-bromoindole-3-carboxaldehyde (B1265535) exhibited a 13-fold reduction in the IC50 value compared to the unsubstituted indole-3-carboxaldehyde, indicating a significant increase in potency. mdpi.com This enhancement in activity may be attributed to several factors, including increased lipophilicity, which can improve cell membrane penetration, and altered electronic properties of the indole ring that can lead to stronger interactions with biological targets. mdpi.com
The position of the bromine atom on the indole ring is also a critical determinant of activity. A comparison of monobrominated indole-3-carboxaldehydes revealed that the 5-bromo and 6-bromo derivatives were significantly more potent as quorum sensing inhibitors than the 7-bromo derivative, highlighting the positional importance of the halogen substituent. mdpi.com
| Compound | Average IC50 (µM) | Fold Reduction in IC50 vs. Control |
|---|---|---|
| Indole-3-carboxaldehyde | 171 | - |
| 5-Bromoindole-3-carboxaldehyde | 13 | 13 |
| 6-Bromoindole-3-carboxaldehyde | 19 | 9 |
| 7-Bromoindole-3-carboxaldehyde | 72 | 2 |
Influence of N-Alkyl Groups (e.g., Isobutyl, Isopropyl, Methyl, Ethyl, Butyl) on Activity
The substituent at the N-1 position of the indole ring is another key modulator of biological activity. The size, shape, and lipophilicity of the N-alkyl group can significantly influence how the molecule interacts with its biological target.
Studies on various indole derivatives have demonstrated the importance of the N-alkyl substituent. For instance, in a series of indeno[1,2-b]indole (B1252910) derivatives, the presence of a 5-isopropyl group was found in one of the most active compounds. mdpi.com In another study on indole compounds with N-ethyl morpholine (B109124) moieties, the N-ethyl group was part of a key structural feature for activity. nih.gov
The steric bulk of the N-alkyl group can also be a determining factor. The difference between an isobutyl and a butyl group, or an isopropyl and a propyl group, can alter the conformation of the molecule and its fit within a receptor. For example, the branched nature of the isobutyl and isopropyl groups may provide a better steric fit in some receptors compared to their linear counterparts.
| N-Alkyl Group | General Observations from Literature | Potential Impact |
|---|---|---|
| Methyl | Often results in lower activity compared to longer chains in some receptor systems. limef.com | May not provide sufficient lipophilicity or steric bulk for optimal interaction. |
| Ethyl | Can be a component of active compounds, but may not be optimal for all targets. nih.gov | Provides a moderate increase in lipophilicity compared to methyl. |
| Isopropyl | The branched nature can be beneficial for activity in certain compounds. mdpi.com | Offers a different steric profile compared to a linear propyl group, which may enhance binding. |
| Butyl | Often falls within the optimal chain length for activity in some cannabinoid receptor ligands. limef.com | Provides a good balance of lipophilicity and chain length for hydrophobic interactions. |
| Isobutyl | The branched structure can contribute to a favorable steric fit within a binding pocket. | Similar to isopropyl, the branching may lead to improved interactions with specific residues. |
Role of Functional Group Modifications for Potency and Selectivity
Beyond the 5-bromo and N-isobutyl groups, further modifications of the indole scaffold by introducing other functional groups can fine-tune the potency and selectivity of the resulting derivatives. The indole ring is amenable to substitution at various positions, allowing for a wide range of chemical diversity. nih.gov
For example, the introduction of a carbothioamide, oxadiazole, or triazole moiety at the 2-position of a 5-bromoindole-2-carboxylic acid scaffold has been shown to yield compounds with potent antiproliferative activities. nih.govresearchgate.net The specific functional group introduced can influence the compound's ability to form hydrogen bonds, engage in hydrophobic interactions, and adopt a conformation suitable for binding to the target protein. nih.gov
In the context of histone deacetylase (HDAC) inhibitors, indole-based hydroxamic acid derivatives have been developed, where the hydroxamic acid group acts as a zinc-binding group essential for inhibitory activity. nih.gov The nature and position of other substituents on the indole ring then modulate the potency and selectivity for different HDAC isoforms. nih.gov
Design Principles for Optimized Indole-Based Scaffolds
The development of optimized indole-based scaffolds for specific biological targets relies on a set of design principles derived from accumulated SAR data. These principles guide the selection of substituents and structural modifications to enhance potency, selectivity, and drug-like properties.
Another important principle is the strategic use of substituents to modulate physicochemical properties . For instance, the introduction of a 5-methoxy group on an indole-based Schiff base was shown to enhance lipophilicity and π-electron distribution, leading to improved α-glucosidase inhibitory activity. mdpi.com Similarly, halogenation, as discussed with the 5-bromo substitution, can be used to increase potency, but its effects must be empirically tested for each new series of compounds. beilstein-archives.orgmdpi.com
Furthermore, the incorporation of specific pharmacophoric features is a common design strategy. This involves identifying the key functional groups responsible for the desired biological activity and incorporating them into the indole scaffold. For example, in the design of HDAC inhibitors, the indole serves as a scaffold to which a zinc-binding group, a linker, and a cap group are attached to fulfill the pharmacophoric requirements for HDAC inhibition. nih.gov
Finally, a crucial aspect of modern drug design is the optimization of ADME (absorption, distribution, metabolism, and excretion) properties . In silico tools and experimental assays are used to predict and measure properties such as solubility, permeability, and metabolic stability, guiding the design of indole derivatives with improved pharmacokinetic profiles. mdpi.com
By systematically applying these design principles, medicinal chemists can more efficiently navigate the chemical space of indole derivatives to develop novel and effective therapeutic agents. The indole scaffold, with its rich chemical versatility, continues to be a fertile ground for the discovery of new drugs. nih.govresearchgate.net
Preclinical Pharmacological Investigations of 5 Bromo 1 Isobutyl 1h Indole
In Vitro Efficacy Assessments in Relevant Biological Models
No studies reporting the in vitro efficacy of 5-bromo-1-isobutyl-1H-indole in any biological models were identified. Research on closely related compounds, such as this compound-2-carboxylic acid ethyl ester, has shown potential anticancer and antiviral activities, including the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). Similarly, other 5-bromoindole (B119039) derivatives have been investigated for their antiproliferative effects against various cancer cell lines. beilstein-archives.orgresearchgate.netnih.govnih.gov However, these findings are not directly attributable to this compound.
In Vivo Studies in Animal Models of Disease
There is no available data from in vivo studies conducted on this compound.
Efficacy Studies in Disease Models
No efficacy studies of this compound in any animal models of disease have been published in the accessible scientific literature.
Pharmacokinetic Profiling in Preclinical Species
The pharmacokinetic properties of this compound in any preclinical species have not been reported.
Lead Optimization Strategies from Preclinical Data
Given the absence of preclinical data for this compound, there are no lead optimization strategies based on this specific compound. The general strategy in the field of indole-based drug discovery often involves structural modifications to enhance potency, selectivity, and pharmacokinetic profiles. nih.govnih.govacs.org A patent has listed this compound as a reactant in the synthesis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators, suggesting its utility as a chemical intermediate rather than a lead compound itself.
Computational and Theoretical Investigations
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to characterizing the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular geometry, and energetic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For indole (B1671886) derivatives, calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines exact Hartree-Fock exchange with DFT exchange-correlation functionals. This is typically paired with basis sets like 6-311G++(d,p) to provide a balance of accuracy and computational efficiency.
While specific DFT data for 5-bromo-1-isobutyl-1H-indole is not prominently available, studies on closely related compounds such as 5-Bromo-1H-indole-3-carboxaldehyde (BICA) offer valuable insights into the expected structural parameters. researchgate.net DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles in the gas phase. researchgate.net For example, in the optimized structure of BICA, the N1-C2 bond length was calculated to be 1.376 Å and the C5-Br8 bond length was 1.950 Å using the B3LYP/6-311G++(d,p) level of theory. researchgate.net These theoretical parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model.
Table 1: Representative Optimized Structural Parameters for a Related Indole Compound (5-Bromo-1H-indole-3-carboxaldehyde) Calculated by DFT/B3LYP Method Note: This data is for a structurally similar compound and serves as an illustrative example.
| Parameter | 6-311G++(d,p) | cc-pVTZ | cc-pVDZ |
| N1-C2 | 1.376 | 1.376 | 1.376 |
| C5-Br8 | 1.950 | 1.950 | 1.950 |
| C2-C3 | 1.388 | 1.388 | 1.388 |
| C3-C10 | 1.451 | 1.451 | 1.451 |
| Data sourced from a study on 5-Bromo-1H-indole-3-carboxaldehyde. researchgate.net |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and polarizable. ajchem-a.com For this compound, the electron-donating indole ring and the electron-withdrawing bromine atom would significantly influence the energies and distributions of these frontier orbitals.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net
Red regions indicate negative electrostatic potential, representing areas rich in electrons that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen, nitrogen, or the π-electron system of the indole ring. researchgate.netnih.gov
Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms. researchgate.netnih.gov
Green regions represent neutral or zero potential areas. researchgate.net
For this compound, the MEP map would likely show a negative potential (red) around the bromine atom and the π-cloud of the indole ring, indicating these as sites for electrophilic interaction. The areas around the hydrogen atoms of the isobutyl group would exhibit a positive potential (blue).
Computational methods, particularly DFT, are employed to predict spectroscopic properties, which can then be used to interpret and verify experimental data.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for the optimized molecular geometry, predicted spectra can be generated. These predictions are valuable for assigning peaks in experimental spectra of new compounds. Experimental ¹H NMR data for related compounds like 5-bromoindole (B119039) and 5-bromo-1-methyl-1H-indole have been well-documented, providing a basis for comparison. chemicalbook.comchemicalbook.comchemicalbook.com
IR Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a compound. researchgate.net These theoretical spectra are often scaled by a factor to correct for anharmonicity and limitations in the computational method, but they provide a strong basis for assigning vibrational bands observed in experimental FT-IR and FT-Raman spectra to specific functional groups and bond vibrations within the molecule. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dntb.gov.ua For a flexible molecule like this compound, which has a rotatable isobutyl group, MD simulations are crucial for performing conformational analysis.
These simulations model the molecule's behavior in a simulated environment, such as in a solvent like water or in a lipid bilayer, providing insights into its dynamic properties. The primary goals of MD and conformational analysis for this compound would be to:
Identify the most stable, low-energy conformations of the isobutyl side chain relative to the indole ring.
Understand the flexibility and rotational barriers of the molecule.
Analyze how the molecule interacts with its environment (e.g., solvent molecules) over time.
This information is particularly important in drug discovery for understanding how the ligand might adapt its shape upon binding to a protein target. dntb.gov.ua
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of protein-ligand interactions. nih.gov
While specific docking studies on this compound are not detailed in the search results, research on structurally similar 5-bromoindole derivatives highlights the potential of this scaffold. For instance, derivatives of 5-bromo-1H-indole have been docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, a key target in cancer therapy. d-nb.info These studies revealed important interactions, such as:
Hydrogen bonds: The indole moiety can form hydrogen bonds with key amino acid residues like Asp1046. d-nb.info
Pi-Alkyl and Pi-Pi Interactions: The aromatic indole ring system frequently engages in pi-alkyl and pi-pi stacking interactions with residues such as Val848, Leu840, Ala866, and Phe1047. d-nb.info
Halogen Interactions: The bromine atom at the 5-position can form halogen bonds with residues like Cys919. d-nb.info
These studies generate a binding energy score (e.g., in kcal/mol), which estimates the binding affinity of the ligand for the protein. frontiersin.org Such modeling helps to rationalize the biological activity of compounds and guide the design of more potent and selective inhibitors.
Table 2: Representative Molecular Docking Interactions for a Related 5-Bromoindole Derivative Note: The data below is for 5-bromo-1H-indole-2-carbohydrazide derivatives targeting VEGFR tyrosine kinase and serves as an illustrative example.
| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| 3a | -8.76 | Asp1046, Leu889, Ile888, Val848, Leu1035 | H-bond, Pi-Alkyl |
| 3e | -8.02 | Asp1046, Val848, Phe1047, Ala866, Leu840 | H-bond, Pi-Pi, Pi-Alkyl |
| 3f | -8.65 | Asp1046, Cys1045, Phe918, Cys919, Lys868 | H-bond, Pi-Alkyl, Halogen |
| Data sourced from a study on 5-bromoindole-2-carboxylic acid hydrazone derivatives. d-nb.info |
Prediction of Binding Modes and Affinities
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and estimating the binding affinity, which is crucial for assessing the potential efficacy of a compound.
For indole derivatives, docking studies have been instrumental in elucidating their interactions with various receptors. For instance, in studies of indole-based benzamides targeting the estrogen receptor alpha (ER-α), molecular docking has been employed to anticipate the binding modes of designed compounds. pensoft.net These studies reveal how the indole scaffold and its substituents fit within the receptor's binding pocket.
Table 1: Predicted Binding Affinities of Analogous Indole Derivatives
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Indole-tethered Chromenes | Tubulin | -5.0 to -6.4 |
| Indole-based Benzamides | Estrogen Receptor Alpha (ER-α) | Not specified in provided text |
Note: This table presents data from studies on analogous compounds to illustrate the range of predicted binding affinities for indole derivatives.
Identification of Key Interacting Residues
Beyond predicting the binding pose, computational models can identify the specific amino acid residues within a protein that are crucial for ligand interaction. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-protein complex.
In the case of indole-tethered chromene derivatives binding to tubulin, key interactions were identified as the formation of multiple hydrogen bonds with amino acid residues such as asparagine (Asn), arginine (Arg), glutamic acid (Glu), glutamine (Gln), and threonine (Thr). nih.gov Specifically, the most potent derivative formed five hydrogen bonds with Asn18, Arg229, Glu77, Gln15, and Thr225 of the target protein. nih.gov
For this compound, it can be hypothesized that the bromine atom at the 5-position could participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. The isobutyl group at the 1-position would likely engage in hydrophobic interactions within a corresponding pocket of the target receptor. The indole ring itself can form π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.
Table 2: Key Interacting Residues for Analogous Indole Derivatives with Tubulin
| Derivative | Interacting Residues | Type of Interaction |
| Indole-tethered chromene with fluorine and methyl substitutions | Asn18, Arg229, Glu77, Gln15, Thr225 | Hydrogen Bonds |
Note: This table is based on findings for analogous compounds and serves as an example of the types of interactions that could be identified for this compound.
In Silico ADMET Prediction and Pharmacophore Modeling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. nih.gov These computational models assess properties like oral bioavailability, water solubility, and potential toxicity.
Studies on various indole derivatives have demonstrated good oral bioavailability. scielo.brnih.gov For a series of indole-thiosemicarbazone compounds, in silico ADMET assays indicated good oral bioavailability. scielo.brnih.gov Similarly, computational analysis of indole-tethered chromenes showed that all derivatives satisfied Lipinski's rule of five, suggesting good oral bioavailability with calculated values between 0.55 and 0.56. nih.gov These derivatives also showed good skin penetration and moderate water solubility. nih.gov
Pharmacophore modeling is another vital computational technique that defines the essential structural features of a molecule required for its biological activity. dovepress.com A pharmacophore model can be used to screen large databases of compounds to identify new potential leads. nih.gov For positive allosteric modulators of the AMPA receptor, a potential target for this compound, a pharmacophore hypothesis was generated and validated, highlighting the key chemical features necessary for activity. researchgate.net A typical pharmacophore model for AMPA receptor antagonists consists of two hydrophobic regions, one hydrogen bond acceptor, and one aromatic region. nih.gov
Table 3: Predicted ADMET Properties for a Class of Indole Derivatives
| Property | Predicted Value/Outcome |
| Oral Bioavailability | Good (Satisfies Lipinski's Rule of Five) |
| Water Solubility | Moderate |
| Skin Penetration (log Kp) | -7.02 to -6.2 cm/s (Good) |
| AMES Test | Varies among derivatives |
| hERG I Inhibition | Generally low potential |
Note: This table provides a summary of predicted ADMET properties for analogous indole compounds to illustrate the application of these computational methods.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies that correlate the structural or property descriptors of compounds with their biological activities. jocpr.com QSAR models are mathematical equations that can predict the activity of new, unsynthesized compounds. jocpr.com
QSAR studies have been successfully applied to various series of indole derivatives to predict their biological activities. nih.gov For a set of 40 indole derivatives, QSAR models were developed to describe properties like the logP (partition coefficient) and LD50 (median lethal dose). jocpr.com In a study of isatin (B1672199) and indole derivatives as inhibitors of SARS 3CLpro, a QSAR model was developed that showed a high coefficient of determination (R²) for the validation set, indicating its predictive power. nih.gov Furthermore, a 3D-QSAR model was developed for indole and isatin derivatives as antiamyloidogenic agents, which helped in identifying the physicochemical features correlated with their Aβ anti-aggregating potency. mdpi.com
These approaches could be applied to a series of this compound analogs to build a predictive model for their activity as, for example, AMPA receptor modulators. The model would help in designing new derivatives with potentially enhanced potency.
Future Directions and Research Gaps
Development of Novel Synthetic Methodologies for Indole (B1671886) Scaffolds
The synthesis of specifically substituted indoles like 5-bromo-1-isobutyl-1H-indole relies on established but often multi-step chemical processes. Future research must focus on developing more efficient, sustainable, and versatile synthetic routes.
The traditional synthesis would likely involve the N-alkylation of 5-bromoindole (B119039) with an isobutyl halide or a related electrophile. The 5-bromoindole precursor itself can be prepared via electrophilic bromination of indole or by using a pre-brominated starting material like 4-bromoaniline in a classical indole synthesis (e.g., Fischer, Gassman, or Bartoli synthesis). luc.edu
However, these classical methods can have limitations regarding functional group tolerance, regioselectivity, and environmental impact. The future of synthesizing scaffolds like this compound lies in the adoption and development of modern synthetic technologies. Promising areas for development include:
Catalytic C-H Functionalization: Directing the functionalization of specific C-H bonds on the indole ring using transition metal catalysts (e.g., palladium, rhodium, copper) offers a more atom-economical approach to introduce substituents, potentially bypassing the need for pre-functionalized starting materials. eurekalert.org A recent breakthrough using a copper-based catalyst has shown promise for selectively modifying the C5 position of the indole ring, a traditionally challenging task due to its low reactivity. eurekalert.org
Advanced N-Alkylation Techniques: Moving beyond standard alkylation, novel methods such as iron-catalyzed N-alkylation of indoline precursors followed by oxidation offer a selective route to N-substituted indoles. nih.gov For creating compounds with specific stereochemistry, enantioselective nickel-catalyzed methods that form a chiral center at the N-alkyl group represent the cutting edge of synthetic design. nih.gov
Flow Chemistry and Process Automation: Implementing continuous flow synthesis can offer significant advantages over traditional batch chemistry, including improved reaction control, enhanced safety, easier scalability, and the potential for rapid library synthesis to explore structure-activity relationships (SAR).
Photoredox and Electrochemical Catalysis: These emerging fields use light or electricity to drive chemical reactions under mild conditions, offering new pathways for indole synthesis and functionalization that are often inaccessible through thermal methods. They represent a greener alternative to many traditional synthetic transformations.
| Synthetic Strategy | Description | Advantages for Future Research | Reference |
|---|---|---|---|
| Traditional Synthesis (e.g., Fischer, Gassman) | Multi-step processes often starting from substituted anilines or involving late-stage bromination. | Well-established and understood methodologies. | luc.edu |
| Iron-Catalyzed N-Alkylation | Selective N-alkylation of indoline followed by oxidation to the corresponding indole. | Uses an inexpensive and abundant metal catalyst; offers high selectivity for N-alkylation over C-alkylation. | nih.gov |
| Enantioselective Nickel Catalysis | Modular approach to couple N-indolyl alkenes with various bromides to create chiral N-alkylindoles. | Allows for the creation of specific stereoisomers, which is critical for pharmacological activity. | nih.gov |
| Direct C-H Functionalization | Using transition metal catalysts to directly attach functional groups to the indole core C-H bonds. | Highly atom-economical, reduces synthetic steps, and allows for late-stage modification. | eurekalert.org |
| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch flask. | Enhanced safety, scalability, and potential for automated synthesis of compound libraries. | mdpi.com |
Exploration of Undiscovered Biological Targets for this compound
The biological targets of this compound remain uncharacterized. However, the indole scaffold is known to interact with a vast array of proteins, making it a fertile ground for drug discovery. nih.gov The presence of a bromine atom at the C-5 position can enhance biological activity and modulate pharmacokinetic properties. For instance, 5-brominated indole derivatives have shown potent activity as IDO inhibitors and anticancer agents. beilstein-archives.org
Future research should employ a systematic approach to identify and validate the biological targets of this specific compound. A significant research gap exists in moving from the general knowledge of indole bioactivity to the specific molecular interactions of this derivative. Key strategies include:
Phenotypic Screening: This target-agnostic approach involves testing the compound across a wide range of cell-based assays representing different disease states (e.g., cancer cell proliferation, neuronal activity, inflammatory responses) to identify a measurable biological effect. A positive "hit" from such a screen provides a functional starting point for identifying the molecular target responsible for the effect.
Target Deconvolution Techniques: Once a phenotype is observed, advanced chemical biology methods can be used to identify the direct protein target(s). These methods include:
Affinity-Based Proteomics: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.
Thermal Proteome Profiling (TPP): This method measures changes in protein thermal stability across the proteome upon ligand binding. A protein that binds to the compound will typically show increased stability at higher temperatures.
Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to map the functional state of enzymes in complex biological systems, and can be used in a competitive format to identify the targets of an inhibitor.
Computational Target Prediction: In silico methods like inverse molecular docking can screen the structure of this compound against a large database of known protein structures to predict potential binding partners. These computational hypotheses can then be tested experimentally.
| Target Identification Strategy | Description | Potential Target Classes for Indoles | Reference |
|---|---|---|---|
| Phenotypic Screening | Identifies a functional effect in a biological system without a preconceived target. | Anticancer, anti-inflammatory, antiviral, neuroactive agents. | mdpi.commdpi.com |
| Affinity-Based Proteomics | Uses an immobilized compound to isolate binding proteins from cell extracts. | Kinases, GPCRs, enzymes, nuclear receptors. | nih.gov |
| Thermal Proteome Profiling (TPP) | Measures ligand-induced changes in protein thermal stability across the proteome. | Broadly applicable to any protein that binds the compound. | - |
| Inverse Molecular Docking | Computationally screens a ligand against a library of protein structures to predict targets. | Enzymes (e.g., EGFR, topoisomerase), receptors (e.g., serotonin). | nih.gov |
Advanced Mechanistic Characterization of Biological Actions
Identifying a biological target is only the first step. A significant research gap often exists in understanding precisely how a compound elicits its biological effect at a molecular, cellular, and systemic level. For this compound, once a primary target is identified, a suite of advanced techniques will be necessary to characterize its mechanism of action thoroughly.
Biophysical and Biochemical Validation: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential to confirm direct binding between the compound and its target protein and to quantify the binding affinity and thermodynamics. Enzyme inhibition assays are crucial for determining the mode of inhibition (e.g., competitive, non-competitive). mdpi.com
Structural Biology: Obtaining a high-resolution crystal structure of this compound bound to its target via X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) is the gold standard. This provides definitive evidence of the binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern recognition. This structural information is invaluable for understanding the mechanism and for guiding the design of more potent and selective analogs. acs.org
Cellular Target Engagement and Pathway Analysis: It is critical to confirm that the compound engages its target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can measure target engagement in intact cells. Furthermore, 'omics' technologies such as transcriptomics (RNA-seq) and proteomics can provide an unbiased, global view of the downstream cellular pathways that are modulated by the compound's activity, revealing the full scope of its biological impact.
Molecular Dynamics Simulations: Computational simulations can complement static crystal structures by providing insights into the dynamic behavior of the compound within the protein's binding pocket, helping to explain binding kinetics and the effects of mutations. acs.org
| Characterization Technique | Information Gained | Purpose in Drug Discovery | Reference |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), kinetics (kon/koff), and thermodynamics. | Confirms direct target binding and quantifies binding strength. | - |
| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the compound-protein complex. | Reveals the precise binding mode and informs structure-based drug design. | acs.org |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement in intact cells and tissues. | Validates that the compound reaches and binds its target in a biological environment. | - |
| Transcriptomics / Proteomics | Global analysis of changes in gene expression or protein levels. | Elucidates downstream signaling pathways and potential off-target effects. | mdpi.com |
| Molecular Dynamics (MD) Simulations | Dynamic simulation of the compound-protein interaction over time. | Provides insight into binding stability and the role of conformational changes. | acs.org |
Rational Design of Next-Generation Indole Therapeutics
With a validated target and a deep mechanistic understanding, this compound can serve as a scaffold for the rational design of next-generation therapeutics with improved potency, selectivity, and drug-like properties. nih.gov This involves a cycle of designing, synthesizing, and testing new molecules based on the knowledge gained.
Structure-Activity Relationship (SAR) Studies: The initial step is to systematically modify the structure of the lead compound to understand which parts are essential for activity. For this compound, this would involve synthesizing analogs by:
Modifying the N-isobutyl group (e.g., changing chain length, introducing rings or polar functional groups). acs.org
Replacing the C-5 bromine with other halogens (F, Cl, I) or other small substituents.
Introducing substituents at other positions of the indole ring.
Structure-Based Drug Design (SBDD): Using the 3D structure of the target-compound complex, medicinal chemists can design new molecules that make more optimal interactions with the binding site. umn.edu For example, if a small hydrophobic pocket is unoccupied, an analog with an additional methyl group could be designed to fill it, potentially increasing binding affinity.
Fragment-Based Drug Design (FBDD): This approach involves screening libraries of small chemical fragments to find low-affinity binders to the target protein. These hits can then be optimized and grown, or linked together, to produce a high-affinity lead, potentially incorporating the 5-bromo-indole motif.
Multi-Target-Directed Ligand (MTDL) Design: For complex diseases like cancer or neurodegenerative disorders, designing a single molecule that can modulate multiple relevant targets offers a promising therapeutic strategy. nih.gov If the initial screening reveals that this compound has activity against multiple targets, MTDL design could be employed to optimize its activity profile against a desired set of proteins.
| Design Strategy | Approach | Application for this compound | Reference |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Systematic modification of the lead compound to map key functional groups. | Optimize the N-isobutyl and C-5 bromo substituents for improved potency and selectivity. | acs.orgacs.org |
| Structure-Based Drug Design (SBDD) | Uses the 3D structure of the target-ligand complex to guide the design of new molecules. | Design new analogs with enhanced binding interactions (e.g., new hydrogen bonds, improved hydrophobic packing). | umn.edurug.nl |
| Fragment-Based Drug Design (FBDD) | Identifies and optimizes small fragments that bind to the target. | Discover novel binding motifs that can be combined with the 5-bromo-indole scaffold. | - |
| Multi-Target-Directed Ligand (MTDL) Design | Creates a single molecule engineered to interact with multiple biological targets. | Develop therapeutics for complex diseases by simultaneously modulating several disease-relevant pathways. | nih.gov |
Q & A
Basic: What are the optimal synthetic routes for 5-bromo-1-isobutyl-1H-indole, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves N-alkylation of 5-bromoindole using isobutyl halides under basic conditions. For example, NaH in anhydrous DMSO facilitates deprotonation of the indole NH, followed by nucleophilic substitution with 1-iodobutane (or analogous isobutyl reagents) . Key parameters include:
- Base selection : NaH or KOH in polar aprotic solvents (e.g., DMSO, DMF) for efficient deprotonation.
- Temperature : Room temperature to 60°C, depending on reagent reactivity.
- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .
Yield Optimization : Lower yields (e.g., 25% in ) may arise from steric hindrance of the isobutyl group; increasing reaction time (12–24 hours) or using excess alkylating agent can improve efficiency .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Multi-spectral analysis is critical:
- 1H/13C NMR : Key signals include the indole H2/H3 protons (δ ~6.4–7.7 ppm) and alkyl chain resonances (e.g., NCH2 at δ ~4.0 ppm) . For 5-bromo substitution, deshielded aromatic protons (e.g., H4 at δ ~7.75 ppm) confirm regiochemistry .
- HRMS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight (e.g., m/z ~252.03 for C12H14BrN) .
- 19F NMR (if fluorinated analogs are synthesized): Fluorine signals (e.g., δ -114.65) confirm functionalization .
Advanced: How can computational tools like SHELXL or OLEX2 resolve crystallographic ambiguities in this compound derivatives?
Methodological Answer:
For crystal structure refinement:
- SHELXL : Refines small-molecule structures using high-resolution data. It handles twinning and disorder common in bulky alkyl-substituted indoles .
- OLEX2 : Integrates structure solution (via charge flipping) and refinement, providing real-time visualization of electron density maps to validate bond lengths/angles .
Example : A distorted indole ring due to steric effects from the isobutyl group can be modeled using anisotropic displacement parameters and restraints .
Advanced: What strategies mitigate byproduct formation during N-alkylation of 5-bromoindole with bulky alkyl groups?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates and reduce competing hydrolysis .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reactivity of bulky alkyl halides .
- Byproduct Analysis : LC-MS or TLC monitors di-alkylation or dehalogenation byproducts. Adjusting stoichiometry (e.g., 1:1.2 indole:alkylating agent) minimizes over-alkylation .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
The 5-bromo group acts as a directing site for palladium-catalyzed couplings:
- Suzuki-Miyaura : Reacts with boronic acids to form biaryl derivatives. Use Pd(PPh3)4 (2 mol%) and Na2CO3 in THF/H2O (80°C, 12 hours) .
- Buchwald-Hartwig Amination : Requires bulky ligands (XPhos) for C–N bond formation at the brominated position .
Challenges : Steric hindrance from the isobutyl group may reduce coupling efficiency; microwave-assisted synthesis can accelerate reactions .
Basic: What solubility properties and formulation strategies are recommended for biological assays?
Methodological Answer:
- Solubility : Low aqueous solubility (common for lipophilic indoles) requires co-solvents like DMSO (10%) or PEG-300 (40%) .
- Formulation : Prepare stock solutions in DMSO (50 mg/mL) and dilute with saline/PEG-300 to avoid precipitation. Sonication or heating (≤50°C) aids dissolution .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs?
Methodological Answer:
- Functionalization : Introduce groups at the 3-position (e.g., triazoles, methylthio) to modulate bioactivity. Click chemistry (CuI catalysis) enables rapid diversification .
- Biological Assays : Test antioxidant activity via DPPH radical scavenging or evaluate kinase inhibition (e.g., Flt3) using in vitro enzymatic assays .
- Comparative Analysis : Compare with analogs like 5-bromo-3-(methylthio)-1H-indole () to assess how substituents affect potency and selectivity .
Advanced: What crystallographic databases and tools are used to validate molecular conformations?
Methodological Answer:
- CCDC Databases : Deposit crystal structures (e.g., CCDC-2191474) for public access .
- Mercury Software : Visualizes packing interactions (e.g., π-π stacking, halogen bonds) influenced by the isobutyl group .
- Validation : Check R-factors (<5%) and residual electron density maps using SHELXL .
Basic: How is the stability of this compound assessed under varying storage conditions?
Methodological Answer:
- Storage : -20°C in amber vials under inert gas (N2) to prevent oxidation/degradation .
- Stability Assays : HPLC monitoring at intervals (0, 1, 3 months) detects decomposition. Degradation products (e.g., dehalogenated indoles) indicate light sensitivity .
Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
Methodological Answer:
- Rodent Models : Administer via intraperitoneal injection (dose: 10–50 mg/kg) and measure plasma concentration via LC-MS/MS .
- Metabolite Profiling : Liver microsome assays identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- BBB Penetration : Use MDCK-MDR1 cell monolayers to assess blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
